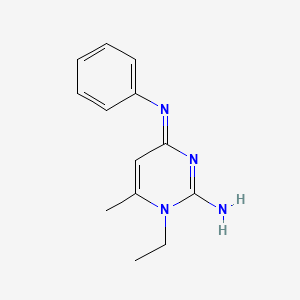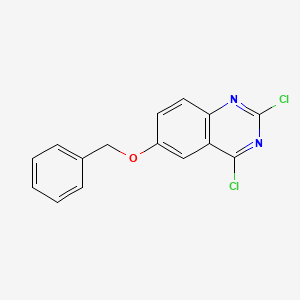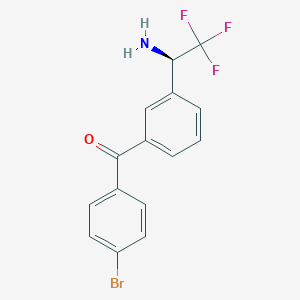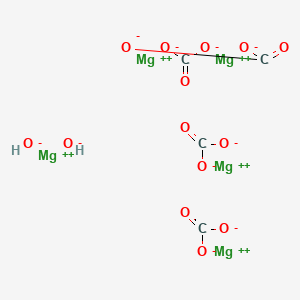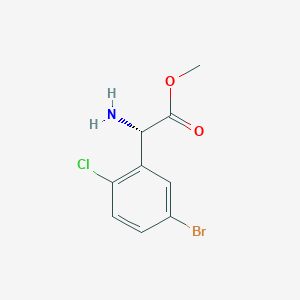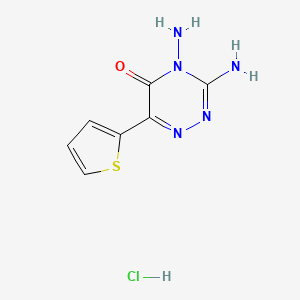
3,4-Diamino-6-thiophen-2-yl-1,2,4-triazin-5-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diamino-6-thiophen-2-yl-1,2,4-triazin-5-one;hydrochloride is a chemical compound with the molecular formula C7H7N5OS. It is known for its unique structure, which includes a thiophene ring and a triazine ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-6-thiophen-2-yl-1,2,4-triazin-5-one typically involves the reaction of thiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with cyanogen bromide to yield the triazine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route described above can be scaled up for larger production if necessary.
Chemical Reactions Analysis
Types of Reactions
3,4-Diamino-6-thiophen-2-yl-1,2,4-triazin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazine ring to a more saturated form.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Diamino-6-thiophen-2-yl-1,2,4-triazin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Diamino-6-thiophen-2-yl-1,2,4-triazin-5-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine: Similar structure but lacks the amino groups at positions 3 and 4.
2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine: Contains three thiophene rings attached to the triazine core.
4,4’,4’‘,4’‘’-tetra(2,4-diamino-1,3,5-triazin-6-yl)tetraphenylethene: A more complex structure with multiple triazine rings.
Uniqueness
3,4-Diamino-6-thiophen-2-yl-1,2,4-triazin-5-one is unique due to its specific arrangement of amino groups and the presence of a thiophene ring
Properties
Molecular Formula |
C7H8ClN5OS |
|---|---|
Molecular Weight |
245.69 g/mol |
IUPAC Name |
3,4-diamino-6-thiophen-2-yl-1,2,4-triazin-5-one;hydrochloride |
InChI |
InChI=1S/C7H7N5OS.ClH/c8-7-11-10-5(6(13)12(7)9)4-2-1-3-14-4;/h1-3H,9H2,(H2,8,11);1H |
InChI Key |
AMDJRMVKMOKQNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(N(C2=O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



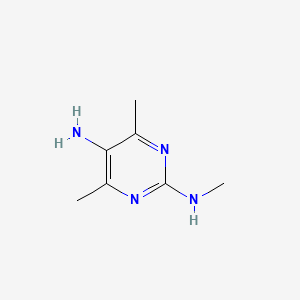
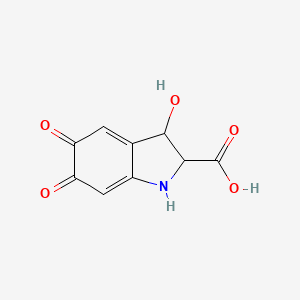
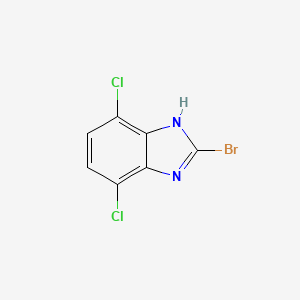
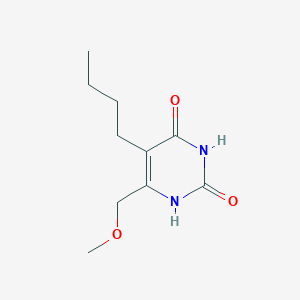
![5-Bromo-N,N-dimethyl-1H,1'H-[3,4'-biindole]-1-sulfonamide](/img/structure/B13108754.png)

![3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacid](/img/structure/B13108769.png)
